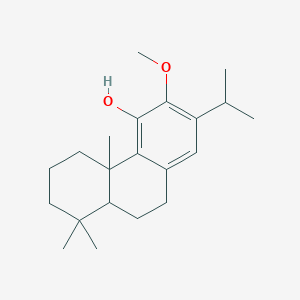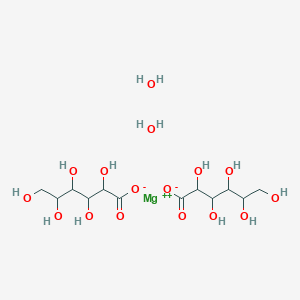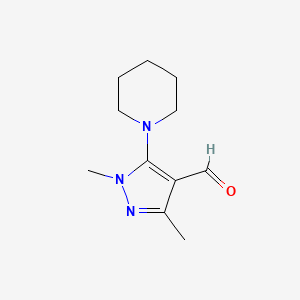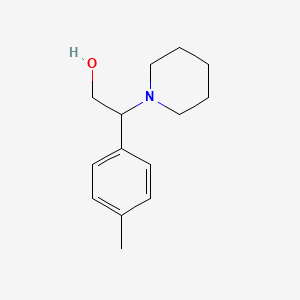
13,14-Dihydroabietic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Dihydroabietic acid is a tricyclic diterpenoid resin acid derived from abietic acid. It is commonly found in the resin of coniferous trees and is known for its various biological activities. The compound has the molecular formula C20H32O2 and a molecular weight of 304.4669 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13,14-Dihydroabietic acid can be synthesized through the hydrogenation of abietic acid. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often obtained through the disproportionation of rosin. This process involves heating rosin in the presence of a catalyst, such as palladium on carbon (Pd/C), to produce a mixture of resin acids, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 13,14-Dihydroabietic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroabietic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroabietic acid.
Substitution: The carboxylic acid group in this compound can undergo esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation reactions.
Major Products:
Oxidation: Dehydroabietic acid and other oxidized derivatives.
Reduction: Tetrahydroabietic acid.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
13,14-Dihydroabietic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: The compound has been studied for its anti-inflammatory and immunomodulatory properties.
Medicine: Research has shown that this compound and its derivatives exhibit anticancer, antibacterial, and antiviral activities
Industry: The compound is used in the production of adhesives, varnishes, and other industrial products.
Mécanisme D'action
The mechanism of action of 13,14-Dihydroabietic acid involves its interaction with various molecular targets and pathways. The compound has been shown to modulate the activity of dendritic cells, which play a key role in the immune response. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNFα, thereby exerting its anti-inflammatory effects . Additionally, this compound induces apoptosis in cancer cells by activating caspase-3 and interfering with mitochondrial function .
Comparaison Avec Des Composés Similaires
Abietic acid: A precursor to 13,14-Dihydroabietic acid, known for its use in the production of varnishes and adhesives.
Dehydroabietic acid: An oxidized derivative of this compound with similar biological activities.
Tetrahydroabietic acid: A reduced form of this compound with applications in the synthesis of bioactive compounds
Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate immune responses and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,13-14,16-17H,5-6,8-12H2,1-4H3,(H,21,22) |
Clé InChI |
ZJHGZCRUIYHIHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)



![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)
![2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12109558.png)


